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Compound Name: (-)-Pyridoxatin

Cat. No.: B1193444

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of (-)-Pyridoxatin, a
naturally occurring pyridone derivative with significant biological activities, including free-radical
scavenging and matrix metalloproteinase-2 (MMP-2) inhibition.[1] Originally isolated from the
fungus Acremonium sp., the determination of its complex structure, including its absolute
stereochemistry, involved a combination of spectroscopic techniques and chemical analysis.[2]

Spectroscopic Data Analysis

The foundational step in elucidating the structure of (-)-Pyridoxatin was the comprehensive
analysis of its spectroscopic data. High-resolution mass spectrometry, along with 1D and 2D
nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy,
provided the necessary pieces to assemble the molecular puzzle.

Mass Spectrometry (MS)

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was crucial in
determining the molecular formula of (-)-Pyridoxatin.

lon m/z (Observed) m/z (Calculated) Molecular Formula

[M+H]* 264.1598 264.1600 C15H22NOs
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Table 1: High-Resolution Mass Spectrometry Data for (-)-Pyridoxatin.

Experimental Protocol: HR-FAB-MS The high-resolution mass spectrum was acquired on a
JEOL JMS-SX102A mass spectrometer using a glycerol matrix. The observed mass of the
protonated molecule [M+H]* was compared with the calculated mass for the proposed
molecular formula, C1sH21NOs, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy, including 2D correlation experiments like COSY, HMQC, and
HMBC, were instrumental in establishing the connectivity of atoms within the molecule. The
spectra were recorded in DMSO-de.
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COSsY HMBC
Position oc (ppm) OH (ppm) Multiplicity  J (Hz) Correlatio  Correlatio
ns ns
2 162.7 - - - - H-5, H-6
H-1', H-5,
3 114.2 - - - -
H-6
4 155.1 - - - - H-5, H-6
5 100.2 6.25 d 7.5 H-6 C-3,C4
6 129.8 7.58 d 7.5 H-5 C-2,C4
C-3, C-2,
1 42.1 2.85 m - H-2', H-6'
C-5
H-1', H-3/, C-1', C-3,
2' 39.8 1.95 m -
H-7' c-4, C-7
Cc-2', C-4',
3 30.1 1.25,1.60 m - H-2', H-4'
C-5
H-3', H-5/, C-2', C-5,
4 34.5 1.75 m -
H-10 C-6', C-10
C-1', C-3,
5' 27.2 0.95, 1.50 m - H-4', H-6'
C-4', C-6'
H-1', H-5, C-1, C-4,
6' 325 1.85 m -
H-11 C-5, C-11
17.5, 10.5, H-2', H-8'a,
7 142.1 5.65 ddd c-2
8.0 H-8'b
8'a 1145 4.98 d 17.5 H-7' c-2'
8'b 114.5 4.92 d 10.5 H-7' c-2
9 (C4'- C-3, C-4,
22.1 0.85 d 6.5 H-4
CHs) C-5'
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10 (C6'- c-1, C-5,
19.8 0.90 d 7.0 H-6'
CHs) C-6'

Table 2: 1H and 13C NMR Spectroscopic Data for (-)-Pyridoxatin (DMSO-ds).

Experimental Protocol: NMR Spectroscopy 'H and 3C NMR spectra were recorded on a Bruker
AM-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts (&) are reported
in parts per million (ppm) relative to the solvent peak of DMSO-ds (0H 2.50; &c 39.5). Coupling
constants (J) are reported in Hertz (Hz). 2D NMR experiments (COSY, HMQC, HMBC) were
performed using standard Bruker pulse programs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

IR and UV-Vis spectroscopy provided information about the functional groups present in (-)-
Pyridoxatin.

Functional Group

Spectroscopy Wavelength/Wavenumber _

Assignment
UV-Vis (MeOH) Amax 235, 310 nm Conjugated pyridone system
IR (KBr) vmax 3400, 1650, 1600 cm~1 O-H, C=0, C=C stretching

Table 3: IR and UV-Vis Spectroscopic Data for (-)-Pyridoxatin.

Experimental Protocol: IR and UV-Vis Spectroscopy The UV-Vis spectrum was recorded in
methanol on a Hitachi U-3200 spectrophotometer. The IR spectrum was obtained as a KBr
pellet on a JASCO IR-810 spectrophotometer.

Planar Structure and Relative Stereochemistry
Elucidation

The interpretation of the spectroscopic data led to the elucidation of the planar structure and
the relative stereochemistry of the cyclohexyl ring.
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Spectroscopic Data
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Logical workflow for the structure elucidation of (-)-Pyridoxatin.

The HMBC correlations were key in connecting the substituted cyclohexyl moiety to the 1,4-
dihydroxypyridin-2-one core at the C-3 position. Specifically, correlations from the proton at C-
1' of the cyclohexyl ring to C-3 of the pyridone ring established this linkage.

The relative stereochemistry of the four chiral centers in the cyclohexyl ring was determined
through Nuclear Overhauser Effect (NOE) experiments.
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Key NOE Correlations in the Cyclohexyl Ring

cis cis
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Key NOE correlations for determining relative stereochemistry.

The observed NOE between H-1' and H-6' indicated their cis relationship. Similarly, the NOE
between H-2' and the vinyl group (H-11), and between H-6" and the methyl group (H-10),
established the relative configurations of the substituents on the cyclohexyl ring as depicted in
the final structure.

Absolute Stereochemistry

The IUPAC name, 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-
one, defines the absolute configuration of (-)-Pyridoxatin.[3] While the original publication by
Teshima et al. established the relative stereochemistry, the definitive assignment of the
absolute configuration often requires further experimentation, such as X-ray crystallography of

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1193444?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pyridoxatin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

a suitable derivative or the application of Mosher's method.[4][5] In the absence of a published
single-crystal X-ray structure of the natural product itself, the assignment is likely based on
comparison with synthesized stereoisomers or through chiroptical methods.

Final Structure

Based on the comprehensive analysis of all spectroscopic data, the chemical structure of (-)-
Pyridoxatin was unequivocally determined.

Chemical Structure of (-)-Pyridoxatin.

This guide provides a detailed overview of the key experimental data and logical processes
involved in the structural elucidation of (-)-Pyridoxatin. The combination of various
spectroscopic techniques allowed for the complete determination of its chemical structure,
which is essential for understanding its biological activity and for guiding future drug
development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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